3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine
Description
Properties
IUPAC Name |
3-bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-2-1-3-10(4-8)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZSCTXKJONHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652069 | |
| Record name | 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675589-94-3 | |
| Record name | 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Bromo Pyridine Intermediates
A common precursor is a pyridine ring substituted with a trifluoromethyl group, which can be brominated selectively at the 3-position.
Example: Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine (Related Compound)
- Starting materials: 2-chloro-3-trifluoromethyl-5-nitropyridine and diethyl malonate.
- Key steps:
- Reaction of diethyl malonate with sodium hydride in tetrahydrofuran (THF) at 0 °C.
- Dropwise addition of 2-chloro-3-trifluoromethyl-5-nitropyridine, followed by stirring at room temperature for 16–24 hours.
- Hydrolysis and reduction steps to convert nitro to amino groups.
- Final bromination using copper bromide and tert-butyl nitrite to introduce the bromo substituent at the desired position.
- Yield: Overall yield around 31.1% for the four-step synthesis.
- Advantages: Simple raw materials, mild conditions, scalable for industrial production.
This method illustrates the bromination step via diazotization and Sandmeyer-type reaction, which can be adapted for other pyridine derivatives.
Suzuki Cross-Coupling for Phenyl Group Attachment
The attachment of the 3-(trifluoromethyl)phenyl group is typically achieved via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an arylboronic acid and a halogenated pyridine.
Reported Procedure for Phenylpyridine Derivatives:
- Starting materials: 2,3-dichloro-5-trifluoromethylpyridine and substituted phenylboronic acids.
- Reaction conditions:
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., K2CO3)
- Solvent (e.g., DMF or toluene)
- Temperature around 80–110 °C
- Outcome: High yields of 3-substituted pyridine derivatives with trifluoromethyl groups.
- Characterization: Confirmed by NMR, HRMS, and X-ray crystallography for structural verification.
This method is applicable for attaching the 3-(trifluoromethyl)phenyl substituent at the 5-position of bromopyridines.
Detailed Synthetic Route Proposal for 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine
Research Findings and Optimization Notes
- Regioselectivity: Bromination is highly regioselective under controlled conditions using copper bromide and tert-butyl nitrite, avoiding polybromination.
- Yield optimization: Reaction times, temperature, and molar ratios of reagents are critical for maximizing yield and minimizing by-products.
- Scalability: The synthetic routes described are amenable to scale-up due to mild conditions and readily available reagents.
- Characterization: NMR (1H, 13C), HRMS, and X-ray crystallography confirm the structure and purity of the final compound.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry. It can participate in substitution reactions, coupling reactions (such as Suzuki-Miyaura coupling), and other transformations that lead to the formation of intricate molecular architectures .
Medicinal Chemistry
Pharmacological Potential
This compound is investigated for its potential therapeutic applications. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates. Research indicates that derivatives of this compound may exhibit activity against specific biological targets, including ion channels involved in pain perception (e.g., TRPA1 channels), making them candidates for pain management therapies .
Case Study: Pain Management
A notable study highlighted the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine as an intermediate for drugs targeting TRPA1 channels. This research demonstrated that compounds derived from this structure could effectively inhibit pain pathways, suggesting a promising avenue for developing new analgesics .
Material Science
Development of Advanced Materials
In material science, this compound is utilized in creating materials with specific electronic or optical properties. Its unique electronic characteristics can be harnessed in the development of organic semiconductors or other functional materials that require precise electronic interactions .
Chemical Biology
Molecular Interaction Studies
The compound is employed in chemical biology to study molecular interactions at the cellular level. Its ability to engage in halogen bonding due to the presence of bromine enhances its interaction with biological macromolecules, allowing researchers to explore its effects on enzyme activity and protein-ligand interactions .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to target proteins or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substitution Patterns and Electronic Effects
The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with key analogs:
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound enhances the electrophilicity of the bromine atom, facilitating Suzuki-Miyaura or Ullmann couplings . In contrast, 3-Bromo-5-(3-methoxyphenyl)pyridine’s methoxy group reduces Br reactivity due to its electron-donating nature .
- Steric Effects : Compounds like 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine exhibit reduced coupling efficiency due to steric clashes between adjacent halogens .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- The trifluoromethylphenyl group increases hydrophobicity, reducing aqueous solubility compared to amino-substituted analogs like 3-Amino-5-bromopyridine .
- Halogenated pyridines generally exhibit low melting points due to weak intermolecular forces .
Biological Activity
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine (CAS No. 675589-94-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl phenyl group, contributing to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that derivatives of trifluoromethyl-pyridine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies suggest that it may act as an inhibitor of specific cancer-related enzymes, potentially interfering with metabolic pathways crucial for cancer cell survival. The mechanism of action appears to involve the modulation of enzyme activity related to branched-chain amino acid metabolism, which is significant in various cancer types .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit branched-chain amino acid transaminases (BCATs), which are critical in the catabolism of essential amino acids. This inhibition can lead to altered metabolic profiles in cancer cells, potentially suppressing tumor growth .
- Protein-Ligand Interactions : Binding studies indicate that the compound interacts with various proteins involved in cellular signaling pathways, affecting their activity and altering downstream effects .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a recent study, derivatives similar to this compound were evaluated for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant antibacterial activity, suggesting their potential use as novel antimicrobial agents .
Case Study: Cancer Cell Metabolism
Another investigation focused on the effects of this compound on cancer cell lines. The study revealed that treatment with this compound resulted in reduced viability of cancer cells through the inhibition of BCAT enzymes, leading to decreased levels of branched-chain amino acids essential for tumor growth .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine, and how can its purity be validated?
- Synthesis : A three-step approach is often employed: (i) halogenation of the pyridine core, (ii) cross-coupling to introduce the 3-(trifluoromethyl)phenyl group (e.g., Suzuki-Miyaura coupling), and (iii) bromination at the 3-position. Metal-mediated trifluoromethylation using CuCF₃ or Pd catalysts may also be applied for introducing the CF₃ group .
- Characterization : Validate purity via HPLC (>95% purity threshold) and structural confirmation using , , and high-resolution mass spectrometry (HRMS). Monitor bromine and fluorine substituents via and X-ray crystallography for unambiguous stereochemical assignment .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Protective Measures : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to potential release of toxic fumes (e.g., HBr during bromination).
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal. Neutralize acidic byproducts before disposal .
Q. How does the bromine substituent influence the reactivity of this pyridine derivative?
- Bromine at the 3-position enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Buchwald-Hartwig amination). The electron-withdrawing trifluoromethyl group further activates the pyridine ring for such transformations .
Advanced Research Questions
Q. How can reaction yields be optimized for Suzuki-Miyaura coupling of the 3-(trifluoromethyl)phenyl group to the pyridine core?
- Catalytic System : Use Pd(PPh₃)₄ or XPhos Pd G3 with K₂CO₃ as a base in a toluene/water biphasic system. Optimize ligand-to-palladium ratios (1:1 to 2:1) to reduce side reactions.
- Temperature Control : Maintain 80–100°C to balance reaction rate and catalyst stability. Monitor progress via TLC or GC-MS to minimize over-reaction .
Q. What strategies address contradictory reports on the stability of this compound under acidic conditions?
- Contradiction Analysis : Some studies report decomposition via hydrolysis of the CF₃ group, while others note stability. Resolve discrepancies by testing stability in buffered solutions (pH 1–7) at 25–60°C. Use to detect fluoride release, indicating degradation .
Q. How do steric and electronic effects of the 3-(trifluoromethyl)phenyl group impact biological activity in medicinal chemistry studies?
- Electronic Effects : The CF₃ group increases lipophilicity (logP) and metabolic stability, enhancing blood-brain barrier penetration for neurological targets.
- Steric Effects : The bulky phenyl group may hinder binding to flat active sites (e.g., kinase inhibitors). Use molecular docking to predict binding modes and modify substituents (e.g., smaller alkyl groups) if needed .
Q. What advanced techniques are used to study substituent effects on the pyridine ring’s electronic properties?
- Spectroscopic Methods : UV-Vis spectroscopy to assess π→π* transitions altered by electron-withdrawing groups. Cyclic voltammetry (CV) measures redox potentials influenced by bromine and CF₃ groups.
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map charge distribution and frontier molecular orbitals .
Q. How can this compound be leveraged in materials science, such as in polymer or liquid crystal design?
- Polymer Applications : Incorporate as a monomer via Heck coupling to create conjugated polymers for organic semiconductors. The CF₃ group enhances electron mobility.
- Liquid Crystals : Functionalize with alkyl chains to form mesogens. The bromine atom allows post-synthetic modifications (e.g., azide-alkyne click chemistry) for tuning phase transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
